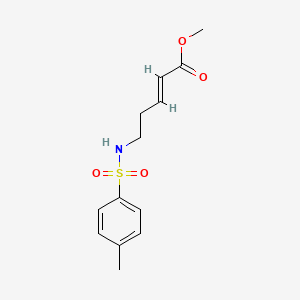

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate

Description

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate (CAS: 868272-75-7) is a sulfonamide-containing α,β-unsaturated ester with the molecular formula C₁₄H₁₇NO₄S. Its structure features a conjugated pent-2-enoate backbone, a 4-methylphenylsulfonamido group at position 5, and a methyl ester terminus (Fig. 1) . This compound is typically synthesized via sulfonamide coupling reactions followed by esterification, as exemplified in related syntheses of structurally similar esters .

Properties

IUPAC Name |

methyl (E)-5-[(4-methylphenyl)sulfonylamino]pent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-11-6-8-12(9-7-11)19(16,17)14-10-4-3-5-13(15)18-2/h3,5-9,14H,4,10H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCQQOOUTVEYPF-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate typically involves the following steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Esterification: The sulfonamide intermediate is then subjected to esterification with methyl acrylate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the double bond in the pent-2-enoate moiety, converting it to a saturated ester.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the sulfonamide group.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Saturated esters.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development and enzyme inhibition studies.

Industry: It can be used in the production of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate involves its interaction with biological targets through the sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The ester moiety may also contribute to the compound’s overall bioactivity by facilitating cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Table 2: Comparative Physicochemical Data

Biological Activity

(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms, potential applications, and relevant research findings.

Structural Overview

The compound possesses a sulfonamide group, which is commonly associated with various biological activities, including antibacterial and anti-cancer properties. Its structure includes:

- Methyl ester group : Enhances solubility and bioavailability.

- Sulfonamide moiety : Known for its pharmacological significance.

- Pent-2-enoate backbone : Features an α,β-unsaturated carbonyl group, making it a potential Michael acceptor involved in various organic reactions.

The biological activity of (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate can be attributed to several mechanisms:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth.

- Anti-Cancer Potential : Preliminary studies suggest that compounds with α,β-unsaturated carbonyl groups can exhibit anti-cancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

- Enzyme Inhibition : Interaction studies indicate that (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate may bind to specific enzymes or proteins, potentially altering their activity. This could lead to therapeutic effects in conditions where these enzymes are dysregulated.

Case Studies and Experimental Data

While specific research on (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate is limited, studies on structurally similar compounds provide insights into its potential biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Classic sulfonamide structure | Antibacterial agent |

| Methylsulfonylmethane | Methyl group attached to sulfonamide | Anti-inflammatory |

| 4-Aminobenzenesulfonamide | Amino group instead of methyl | Role in dye synthesis |

The unique combination of the pent-2-enoate structure with the sulfonamide functionality in (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate may enhance its reactivity and biological activity compared to simpler sulfonamides like sulfanilamide.

Synthetic Routes and Applications

Various synthetic routes can be employed to produce (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate. These methods often involve the formation of the sulfonamide linkage followed by the introduction of the pent-2-enoate moiety. The compound's applications span medicinal chemistry, particularly in the development of new antimicrobial agents and potential anti-cancer therapeutics.

Q & A

Q. What are the recommended methods for synthesizing (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate with high stereochemical purity?

Methodological Answer : To achieve high stereochemical purity, a multi-step synthesis involving sulfonamide coupling and esterification under controlled conditions is recommended. Key steps include:

- Sulfonamide Formation : React 4-methylbenzenesulfonyl chloride with a primary amine precursor (e.g., pent-2-enoate derivatives) in anhydrous dichloromethane with triethylamine as a base, ensuring stoichiometric control to minimize byproducts .

- Esterification : Use methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) to protect the carboxylic acid group, maintaining a low temperature (0–5°C) to avoid racemization .

- Stereochemical Control : Employ Z-selective Wittig olefination or Pd-catalyzed cross-coupling to ensure the (E)-configuration of the double bond. Monitor reaction progress via HPLC with a chiral stationary phase .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Use - and -NMR to confirm the presence of the sulfonamide group (δ 7.2–7.8 ppm for aromatic protons) and the ester moiety (δ 3.6–3.8 ppm for methoxy groups) .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry. For example, in analogous sulfonamides, dihedral angles between the aromatic ring and the pent-2-enoate chain typically range between 80–90°, confirming the (E)-configuration .

- Mass Spectrometry : Confirm molecular weight accuracy via HRMS (High-Resolution Mass Spectrometry) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed in sulfonamide-based intermediates?

Methodological Answer : Contradictions often arise from solvent polarity, temperature effects, or competing reaction pathways. To address this:

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to isolate solvent-dependent pathways. For example, DMF may stabilize transition states via hydrogen bonding, altering reaction rates .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates. Compare activation energies (ΔG‡) under varying conditions .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict transition states and identify competing mechanisms (e.g., SN2 vs. elimination) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :

- Phase 1 (Lab-Scale) :

- Hydrolysis : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Quantify degradation products via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life using HPLC.

- Phase 2 (Ecosystem Simulation) :

- Use microcosms to assess biodegradation in soil/water matrices. Measure metabolite accumulation (e.g., 4-methylbenzenesulfonic acid) over 30 days .

Q. How can researchers optimize bioactivity assays for this compound in cellular models?

Methodological Answer : Focus on assay design and interference mitigation:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.

- Interference Controls : Include vehicle-only (DMSO) and scrambled analogs to rule off-target effects. For sulfonamides, test for thiol reactivity (e.g., via Ellman’s assay) .

- High-Content Imaging : Apply automated microscopy to quantify subcellular localization (e.g., nuclear vs. cytoplasmic uptake) .

Data Analysis & Reporting Guidelines

Q. How should researchers handle large datasets from environmental or biochemical studies?

Methodological Answer : Follow standardized protocols for data integrity:

- Raw Data Storage : Archive raw NMR, MS, and HPLC chromatograms in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values and effect sizes (e.g., Cohen’s d) .

- Uncertainty Quantification : Calculate measurement uncertainties (e.g., ±0.1° for X-ray crystallography angles) using software like CrysAlisPro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.